molecular formula C17H18BrNO B3980647 N-(4-bromo-2-methylphenyl)-3-phenylbutanamide

N-(4-bromo-2-methylphenyl)-3-phenylbutanamide

Cat. No.: B3980647
M. Wt: 332.2 g/mol
InChI Key: DQFGBZSOBZBSAE-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-3-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 2nd position on the phenyl ring, along with a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-3-phenylbutanamide typically involves the reaction of 4-bromo-2-methylaniline with a suitable acylating agent. One common method is the acylation of 4-bromo-2-methylaniline with 3-phenylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the product, such as recrystallization or chromatography, to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-3-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxide ions, amines, solvents like ethanol or water.

Major Products Formed

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-3-phenylbutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-3-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-methylphenyl)acetamide
  • N-(4-bromo-2-methylphenyl)benzamide
  • N-(4-bromo-2-methylphenyl)-3-furamide

Uniqueness

N-(4-bromo-2-methylphenyl)-3-phenylbutanamide is unique due to its specific structural features, such as the presence of both a bromine atom and a phenylbutanamide moiety. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-12(14-6-4-3-5-7-14)11-17(20)19-16-9-8-15(18)10-13(16)2/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFGBZSOBZBSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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